N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a pyrazolo-pyridine derivative with a carboxamide group at position 3 and benzyl/ethyl substituents on the adjacent nitrogen. Pyrazolo-pyridine scaffolds are known for diverse bioactivities, including antimicrobial, antiviral, and enzyme inhibition properties .
Properties
IUPAC Name |
N-benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O.ClH/c1-2-20(11-12-6-4-3-5-7-12)16(21)15-13-10-17-9-8-14(13)18-19-15;/h3-7,17H,2,8-11H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQMZEQXBFVURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Details
Step 1: Synthesis of the Pyrazolo[4,3-c]pyridine Core
- The core is generally constructed via cyclization of a hydrazine derivative with a 1,4-diketone or equivalent precursor. This reaction is typically performed under reflux in a polar solvent (such as ethanol or acetic acid), yielding the tetrahydro-pyrazolo[4,3-c]pyridine scaffold.
Step 2: Introduction of the 3-Carboxamide Group
- The 3-position is functionalized via carboxylation (if starting from a precursor with a suitable leaving group) or by direct amidation. Commonly, the carboxylic acid derivative is activated (e.g., with EDC or DCC) and then reacted with ammonia or an amine to form the amide.
Step 3: N-Benzyl and N-Ethyl Substitution
- The amide nitrogen is alkylated first with an ethyl halide (such as ethyl bromide) and then with a benzyl halide (such as benzyl chloride). The order can be reversed depending on selectivity and steric considerations. Alkylation is typically performed in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).
Step 4: Conversion to Hydrochloride Salt
- The final compound is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the free base in an organic solvent (such as ether or ethanol), or by adding aqueous hydrochloric acid, followed by precipitation and filtration.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoracetic acid, aryl boronic acids, and various oxidizing and reducing agents . The conditions for these reactions can vary, but they often involve moderate temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
The compound features a complex bicyclic structure that contributes to its biological activity. Its unique arrangement allows for interactions with various biological targets, making it a candidate for drug development.
Pharmaceutical Development
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Studies have shown that pyrazolo derivatives can influence neurotransmitter systems, potentially serving as novel antidepressants.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.
Recent investigations into the biological activity of this compound have revealed:
- In vitro Studies : Laboratory experiments demonstrated significant inhibitory effects on specific cancer cell lines, indicating potential as an anticancer agent.
Case Study: Inhibition of Cancer Cell Growth
A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Neuropharmacology Research
The compound's interaction with central nervous system receptors has garnered attention in neuropharmacology. Preliminary studies suggest:
- Cognitive Enhancement : Animal models treated with this compound exhibited improved memory and learning capabilities.
Case Study: Cognitive Function Improvement
In a controlled study involving rodents, administration of this compound resulted in enhanced performance in maze tests compared to control groups.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure differs from analogues in substituent groups on the pyrazolo-pyridine core. Key comparisons include:
Physicochemical Properties
Biological Activity
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₁ClN₄O. It has a molecular weight of approximately 320.817 g/mol . The compound features a pyrazolo[4,3-c]pyridine core which is known for its potential therapeutic applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein-Protein Interactions : Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridines can inhibit critical protein-protein interactions involved in various diseases. For instance, N-Benzyl-N-ethyl derivatives have shown promising results in inhibiting the PEX14-PEX5 interaction, which is vital for trypanosomal infections .
- Antiproliferative Effects : Compounds based on the pyrazolo[4,3-c]pyridine scaffold have exhibited significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that these compounds can effectively inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116 .
- Cyclin-dependent Kinase Inhibition : Some studies have reported that related compounds demonstrate potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives have shown IC50 values as low as 0.36 µM against CDK2 .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives:
Case Studies
- Anticancer Activity : A study evaluated the efficacy of various pyrazolo[4,3-c]pyridine derivatives against breast cancer cells. The findings indicated that specific modifications to the benzyl group significantly enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells .
- Trypanocidal Activity : Research focused on the inhibition of PEX14-PEX5 interactions revealed that certain derivatives exhibited trypanocidal activity in vitro. These findings suggest potential therapeutic applications in treating Trypanosomiasis .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride in laboratory settings?
- Answer : Mandatory precautions include wearing protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Reactions producing toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Employ statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters (temperature, solvent ratio, catalyst loading). For example, DOE (Design of Experiments) minimizes trial runs while maximizing data on reaction kinetics and impurity profiles . Post-synthesis purification via column chromatography or recrystallization, validated by HPLC, ensures high purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer : Use a combination of / NMR to confirm structural integrity, LC-MS for molecular weight verification, and FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm). X-ray crystallography (if crystalline) provides definitive stereochemical data .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound's reactivity or binding mechanisms?
- Answer : Quantum mechanical calculations (DFT) model reaction pathways, such as nucleophilic attack or ring-opening dynamics. Molecular docking simulations predict interactions with biological targets (e.g., enzymes), guiding SAR (Structure-Activity Relationship) studies. Computational screening of substituent effects on solubility or stability can prioritize experimental targets .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or stability profiles?
- Answer : Cross-validate assays (e.g., in vitro vs. in vivo bioactivity) under standardized conditions. Analyze batch-to-batch variability via QC metrics (e.g., impurity thresholds, polymorph screening). For stability issues, conduct accelerated degradation studies (thermal, pH, light) with kinetic modeling to identify degradation pathways .
Q. How can membrane separation technologies improve the scalability of this compound's synthesis?
- Answer : Nanofiltration or reverse osmosis membranes concentrate reaction mixtures while removing low-MW impurities. Membrane reactors enable continuous synthesis by coupling catalysis with in situ product separation, reducing solvent use and improving reaction efficiency .
Q. What methodologies are effective in elucidating the role of the benzyl-ethyl substituent in modulating pharmacological activity?
- Answer : Synthesize analogs with substituent variations (e.g., N-alkyl vs. N-aryl groups) and compare their bioactivity via dose-response assays. Use -NMR titration or SPR (Surface Plasmon Resonance) to measure binding affinity changes. Computational MD (Molecular Dynamics) simulations track conformational flexibility and target engagement .
Methodological Frameworks
Q. How to design a robust kinetic study for this compound's degradation under physiological conditions?
- Answer : Simulate physiological pH (e.g., phosphate buffers at pH 7.4) and temperature (37°C). Monitor degradation via UPLC-MS at fixed intervals, fitting data to kinetic models (zero-order, first-order, or Higuchi equations). Include control experiments with radical scavengers or chelators to identify degradation mechanisms (hydrolysis, oxidation) .
Q. What advanced statistical approaches are suitable for analyzing high-throughput screening data involving this compound?
- Answer : Apply multivariate analysis (PCA or PLS-DA) to reduce dimensionality and identify key activity drivers. Machine learning (Random Forest, SVM) classifies active/inactive compounds using descriptors like logP, polar surface area, or topological indices. Bayesian optimization efficiently navigates parameter spaces for hit-to-lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
